[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
描述
属性
IUPAC Name |
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN4O4/c1-12-20(26-27-28(12)16-7-5-15(24)6-8-16)22(29)31-11-18-13(2)32-21(25-18)17-10-14(23)4-9-19(17)30-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJAYTZPIKDSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule characterized by a unique arrangement of functional groups including oxazoles, triazoles, and carboxylates. Its structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Structural Characteristics
This compound's molecular formula is with a molecular weight of 517.76 g/mol. The presence of bromine and methoxy groups enhances its reactivity and biological interactions. The structural complexity allows for various mechanisms of action against biological targets.
Potential Biological Activities
-
Anticancer Properties :
- Compounds featuring triazole and oxazole rings have been associated with anticancer activity. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
- Preliminary data indicate that the target compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase activation pathways .
- Antimicrobial Effects :
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be analyzed through SAR studies, which evaluate how variations in chemical structure influence biological activity. The following table summarizes findings from related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-1H-pyrazole | Pyrazole ring | Anticancer |
| 4-Methoxyphenyltriazole | Triazole ring | Antimicrobial |
| 2-Methylbenzothiazole | Benzothiazole ring | Anti-inflammatory |
This comparison illustrates that while there are compounds with similar functionalities, the specific arrangement and combination of functional groups in the target compound may confer distinct properties that enhance its potential as a therapeutic agent.
Case Studies and Research Findings
Recent studies on oxazole derivatives have demonstrated significant biological activity:
- Oxadiazole Derivatives : A study highlighted that certain oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against various cancer cell lines, suggesting that modifications in heterocyclic compounds can lead to enhanced therapeutic profiles .
- Triazole-Based Compounds : Research indicated that triazole-containing compounds showed selective inhibition of carbonic anhydrases linked to cancer progression, emphasizing their potential as targeted therapies .
相似化合物的比较
Structural Analogues
The compound shares structural motifs with several triazole- and oxazole/thiazole-containing derivatives. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- Heterocyclic Core : The target compound’s 1,3-oxazole differs from benzoxazole (6m) and thiazole (compounds 4/5), which may influence electronic properties and binding affinity.
- Halogen Substituents : The bromo and chloro groups in the target compound mirror those in 6m (Br) and compounds 4/5 (Cl/F). Halogens enhance intermolecular interactions (e.g., halogen bonding) critical for crystal packing and biological target engagement .
Physicochemical Properties
Table 2: Spectroscopic and Analytical Data
Key Observations :
- The absence of a thione group (C=S) in the target compound eliminates the 1212 cm⁻¹ IR peak seen in 6m, suggesting distinct hydrogen-bonding capabilities.
- Methyl and aryl proton signals in analogous compounds (e.g., 6m) align with expected deshielding effects in the target compound’s NMR.
Crystallographic and Isostructural Comparisons
Compounds 4 and 5 () are isostructural, crystallizing in triclinic P 1 symmetry with nearly identical packing despite Cl/Br substitution. This suggests that halogen size (Cl: 1.75 Å; Br: 1.85 Å) minimally impacts crystal lattice adjustments, though bromine’s larger van der Waals radius may slightly elongate intermolecular distances . For the target compound, the combination of Br and Cl substituents could similarly yield isostructurality with chloro- or fluoro-analogs, though empirical validation is needed.
常见问题
Basic Questions
Q. What are the recommended synthetic routes for preparing [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
- Methodology : The compound can be synthesized via cyclization reactions using intermediates such as substituted benzoic acid hydrazides. For example, phosphorous oxychloride (POCl₃) at 120°C efficiently promotes cyclization of hydrazide precursors to form oxadiazole or oxazole moieties . A one-pot reaction involving aromatic acids and phosphorous oxychloride under reflux conditions is also effective for triazole formation .
- Optimization : Yield improvements (up to 85%) are achieved by controlling stoichiometry (1:1.2 ratio of hydrazide to POCl₃) and reaction time (6–8 hours) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Key Techniques :
- ¹H-NMR : Peaks at δ 13.85 ppm (singlet, -SH group) and δ 5.63 ppm (amino group) confirm intermediate triazole-thiol structures. Disappearance of these peaks post-reaction indicates successful functionalization .
- X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C21–C20–H20 = 119.2°) and validates stereochemistry .
- IR Spectroscopy : Absorbance at 1680–1720 cm⁻¹ confirms carbonyl (C=O) groups in oxazole and triazole rings .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?
- Methodology :
Substituent Variation : Modify substituents on the phenyl rings (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess impact on bioactivity .
Biological Assays : Screen derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (Minimum Inhibitory Concentration) protocols .
Data Correlation : Use computational tools (e.g., molecular docking) to link electronic properties (Hammett σ constants) of substituents to activity trends .
Q. How can computational modeling be applied to predict the binding affinity of this compound with biological targets?
- Approach :
- Docking Software : Utilize AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes like bacterial dihydrofolate reductase (DHFR).
- Parameters : Optimize force fields (e.g., OPLS-AA) and grid settings (20 Å × 20 Å × 20 Å) around active sites .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What are the critical considerations for resolving contradictions in spectral data during structural characterization?
- Case Example : Discrepancies in ¹H-NMR peaks for -SH groups (δ 13.85 ppm vs. δ 13.2 ppm in literature) may arise from solvent polarity or hydrogen bonding.
- Resolution Steps :
Cross-validate with ¹³C-NMR and DEPT-135 to confirm carbon environments.
Perform high-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺) .
Re-crystallize the compound in alternative solvents (e.g., DMSO vs. CDCl₃) to assess peak shifts .
Q. How can the stability of this compound under varying pH conditions be evaluated for pharmacological applications?
- Experimental Design :
pH Range : Prepare buffered solutions (pH 2–10) using HCl/NaOH and incubate the compound at 37°C for 24 hours.
Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify intact compound using UV detection (λ = 254 nm) .
Kinetics : Calculate half-life (t₁/₂) using first-order decay models. Stability is typically maximized at pH 6–7 due to reduced hydrolysis of ester groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
